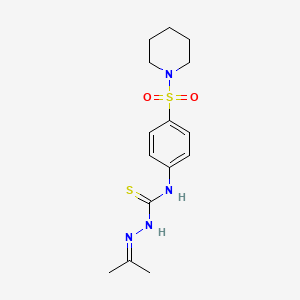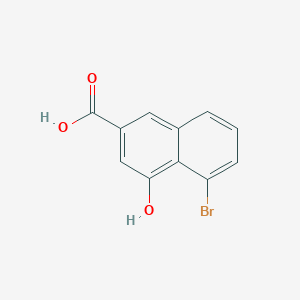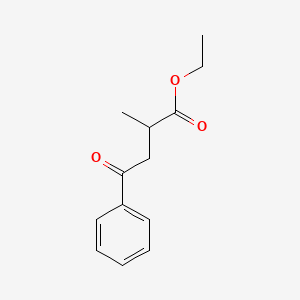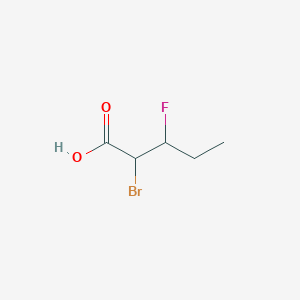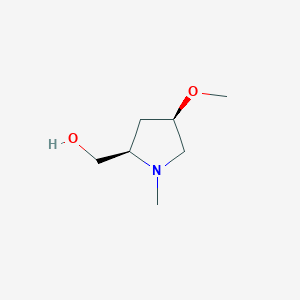
((2R,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both methoxy and hydroxyl functional groups in its structure makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of (2R,4R)-4-methoxy-1-methylpyrrolidin-2-one can be achieved using sodium borohydride in the presence of a chiral ligand to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of a suitable precursor in the presence of a chiral catalyst. This method allows for the efficient production of the compound with high enantiomeric purity, which is essential for its applications in pharmaceuticals and other industries.
Analyse Chemischer Reaktionen
Types of Reactions
((2R,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (2R,4R)-4-methoxy-1-methylpyrrolidin-2-one, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2R,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its chiral nature allows for the investigation of stereospecific interactions in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets in a stereospecific manner makes it a valuable component in the development of new drugs.
Industry
Industrially, this compound can be used in the production of fine chemicals and as a precursor for the synthesis of various materials. Its unique properties make it suitable for applications in the production of polymers, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ((2R,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The compound’s hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-4-Methyl-2-pipecolic acid: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.
(2R,4R)-3-(3-Mercaptopropionyl)thiazolidine-4-carboxylic acid: Another compound with a similar stereochemistry but different functional groups and applications.
Uniqueness
((2R,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol is unique due to its specific combination of methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry also sets it apart from other similar compounds, making it valuable for applications that require high enantiomeric purity and specific interactions with biological targets.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
[(2R,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-8-4-7(10-2)3-6(8)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
KFMNERGCJJKMDP-RNFRBKRXSA-N |
Isomerische SMILES |
CN1C[C@@H](C[C@@H]1CO)OC |
Kanonische SMILES |
CN1CC(CC1CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


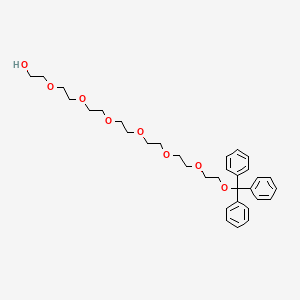
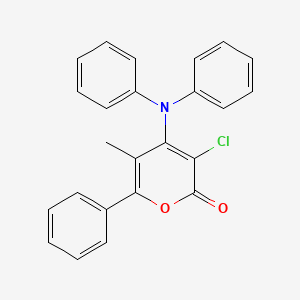
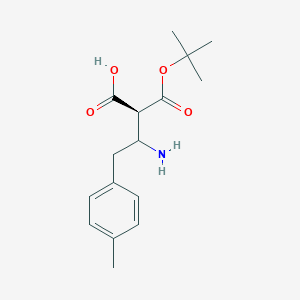
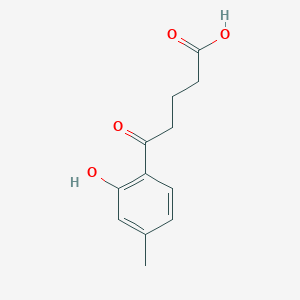


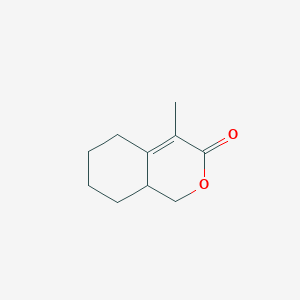
![7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B14019359.png)
